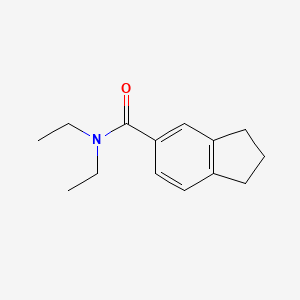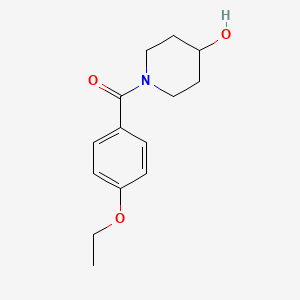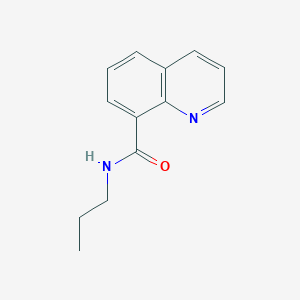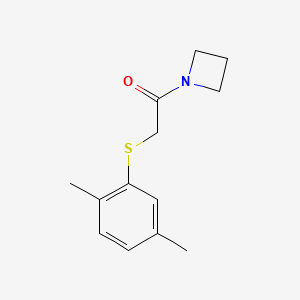
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide, also known as DECA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DECA is a cyclic amide that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
Mécanisme D'action
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's mechanism of action involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the neurotransmitter serotonin.
Biochemical and Physiological Effects:
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase acetylcholine levels, which has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to modulate the activity of the neurotransmitter serotonin, which may be responsible for its anxiolytic and antidepressant effects. Additionally, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. It has also been shown to have several biochemical and physiological effects, making it a potentially useful tool for research. However, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has some limitations. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, its effects may be dose-dependent, which may complicate experimental design.
Orientations Futures
There are several future directions for N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide research. One potential area of research is the development of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's potential as a treatment for anxiety and depression warrants further investigation. Finally, the development of new methods for the synthesis of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide may provide new opportunities for research.
Méthodes De Synthèse
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been synthesized through various methods, including the reduction of indanone with sodium borohydride and the reaction of indanone with ethylamine. The most common method of synthesis involves the reaction of indanone with diethylamine in the presence of acetic acid. This method yields N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide in high purity and is relatively simple to perform.
Applications De Recherche Scientifique
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been of interest to the scientific community due to its potential applications in research. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Propriétés
IUPAC Name |
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-15(4-2)14(16)13-9-8-11-6-5-7-12(11)10-13/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZSHYAZVTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)



